molecular formula C23H21F2N7O2 B2890254 (2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-62-5

(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2890254
CAS RN: 920417-62-5
M. Wt: 465.465
InChI Key: QNMVPPBRFDVRHE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluorophenyl group, an ethoxyphenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using various strategies. For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring. The presence of these rings and the various substituents likely contribute to the compound’s properties and potential biological activity .

Scientific Research Applications

Nonlinear Optical Material

This compound has been synthesized and studied as a promising nonlinear optical material . The third-order nonlinear susceptibility (χ(3)) value for the crystal is 369.294 × 10−22 m2 V−2, which is higher than those obtained from a few similar types of molecules . This suggests that the crystal can be considered as a nonlinear optical material .

Medicinal Chemistry

The compound has been used in medicinal chemistry for c-Met inhibition . The c-Met protein kinase is a potential therapeutic target for several types of cancer, and this compound has shown potent inhibitory activity .

GABA A Modulating Activity

The compound has shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Fluorescent Probes

The compound has been used as a fluorescent probe . Fluorescent probes are used in various fields, including biology and chemistry, to detect specific components or conditions .

Structural Units of Polymers

The compound has been incorporated into polymers for use in solar cells . The incorporation of such compounds into polymers can enhance their properties and make them more suitable for specific applications .

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a peptide that accumulates in the brain of individuals with Alzheimer’s disease .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. Given the presence of several functional groups that are common in pharmaceuticals, it could have potential applications in drug discovery .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7O2/c1-2-34-16-8-6-15(7-9-16)32-22-20(28-29-32)21(26-14-27-22)30-10-12-31(13-11-30)23(33)19-17(24)4-3-5-18(19)25/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMVPPBRFDVRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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